N,N-Dimethyl-N'-butyl-formamidine
Description
N,N-Dimethyl-N'-butyl-formamidine is a formamidine derivative characterized by the general structure (CH₃)₂N–CH=N–C₄H₉. This compound belongs to the class of substituted formamidines, which feature a central C=N bond flanked by two nitrogen substituents. Formamidines are widely employed as ligands in coordination chemistry, intermediates in organic synthesis, and bioactive agents due to their polarized C=N bond and tunable steric/electronic properties .
Properties
IUPAC Name |
N'-butyl-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-4-5-6-8-7-9(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNDBQSEHXDVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-82-6 | |
| Record name | Formamidine,N-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthesis via Reaction of Primary Amines with Dimethylthioformamide
One of the most studied and effective methods for synthesizing N,N-dimethyl-N'-alkyl-formamidines, including the butyl derivative, is the reaction of primary amines with dimethylthioformamide in the presence of bases such as sodium methoxide or sodium hydroxide.
Reaction Mechanism : The primary amine (e.g., n-butylamine) reacts with dimethylthioformamide under reflux conditions. The base facilitates nucleophilic substitution, leading to the formation of the N-substituted-N',N'-dimethylformamidine product.
Experimental Conditions : Typically, the reaction is carried out by refluxing the amine with dimethylthioformamide and sodium methoxide for extended periods (e.g., 1.5 to 48 hours depending on the amine) in an aprotic solvent.
Yields and Purification : For n-butylamine, yields of about 12-31% have been reported depending on the exact conditions and reagents used. The product can be purified by distillation or recrystallization, and its identity confirmed by infrared spectroscopy and mass spectrometry.
Supporting Data : In a study by Pettit et al. (1965), N-butyl-N',N'-dimethylformamidine was prepared by reacting n-butylamine with dimethylformamide-phosphorous oxychloride reagent, yielding 31%, and by the dimethylthioformamide route with a 12% yield after 48 hours reflux. Infrared spectra and mass spectrometry confirmed the structure.
Alternative Preparation via Formylation and N-Alkylation Steps
While specific to other formamidine derivatives, a related approach involves:
Step 1: Formylation of an amine or ester precursor with formic acid or formylating agents to generate formamides or formamidate esters.
Step 2: N-Alkylation of the formamide intermediate with alkyl halides in the presence of weak inorganic bases and aprotic dipolar solvents at moderate temperatures (50-70°C) for 20-25 hours.
Step 3: Condensation with another amine or aromatic amine derivative under reflux with dehydrating agents to form the final amidine structure.
Though this method is exemplified in the synthesis of bis(4-ethoxycarbonylphenyl)-N'-benzylformamidine, the principles can be adapted for N,N-dimethyl-N'-butyl-formamidine by selecting appropriate alkylating agents and amines.
Use of Formamidine Hydrochloride and Photochemical Methods
Recent synthetic advances include the use of formamidine hydrochloride as a reagent in photochemical reactions:
Photochemical Synthesis : In the presence of iodine and DMSO at elevated temperatures (110°C), formamidine hydrochloride can be reacted with ketones or other substrates to form formamidine derivatives.
Purification : The crude products are purified by chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
Although this method is more general for hydrazine and hydrazonamide derivatives, it shows potential for adaptation to this compound synthesis.
3 Summary of Key Experimental Data
4 Detailed Research Findings
Infrared Spectroscopy : The amidine group exhibits characteristic C=N stretching vibrations around 1630 cm^-1. Protonated amidines show additional bands near 1706 cm^-1 due to protonation effects.
Mass Spectrometry : Fragmentation patterns support the structure of N,N-dimethyl-N'-alkyl-formamidines, with molecular ion peaks consistent with molecular weight and characteristic fragment ions from cleavage of the formamidine sidechain.
Reaction Scope : The dimethylthioformamide method has been successfully applied to various aromatic and aliphatic amines, including n-butylamine and cyclohexylamine, producing corresponding formamidines with varying yields.
Reaction Optimization : Use of sodium methoxide or sodium hydroxide as base affects yield and reaction rate. Sodium hydroxide can sometimes give higher yields but reaction conditions must be carefully controlled.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-butyl-formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated compounds and strong nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N,N-Dimethyl-N'-butyl-formamidine is an organic compound with the molecular formula . It is a formamidine derivative, featuring a formamidine group () with N,N-dimethyl and N'-butyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
This compound serves as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor to other functionalized molecules. It is also studied for its potential biological activity and interactions with biomolecules. Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development. In industry, it is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Chemistry
This compound is used as a reagent in organic synthesis. It can be used in the formation of heterocyclic compounds. It also serves as a precursor to other functionalized molecules.
Biology
This compound is studied for its potential biological activity. It is also researched for its interactions with biomolecules.
Medicine
Ongoing research explores the potential therapeutic applications of this compound. It can be used as a building block for drug development. A related compound, N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine, has shown promise in protecting cells against oxygen-glucose deprivation and reoxygenation-induced injury, potentially through the inhibition of microRNA-27-a-5p and promotion of the Bach1/HO-1 signaling pathway .
Industry
This compound is used in the production of specialty chemicals. It also serves as an intermediate in various industrial processes.
Chemical Reactions
This compound undergoes oxidation, reduction, and nucleophilic substitution reactions. Oxidation can yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Types of Reactions
- Oxidation: this compound can be oxidized to form corresponding amides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can convert the formamidine group to amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
- Substitution: this compound can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other functional groups. Halogenated compounds and strong nucleophiles are often used in substitution reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-butyl-formamidine involves its interaction with molecular targets through its formamidine group. This group can act as a nucleophile or electrophile, participating in various chemical reactions. The compound can form complexes with metal ions and other molecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of N,N-Dimethyl-N'-butyl-formamidine with related formamidines and formamides:
*Calculated based on tert-butyl analogue ().
Key Observations :
- Electronic Effects : The phenyl group in N,N-Dimethyl-N'-phenylformamidine introduces electron-withdrawing effects, polarizing the C=N bond more strongly than alkyl substituents .
Physical and Thermodynamic Properties
Available data for analogues suggest trends in boiling points and solubility:
- Boiling Points : The target compound likely has a boiling point between 400–430 K, similar to isopropyl and phenyl analogues, due to comparable molecular weights .
- Solubility: The linear butyl chain may enhance solubility in non-polar solvents compared to aromatic derivatives .
Coordination Chemistry
Formamidines act as ligands in metal complexes. For example, dichlorophosphoranides stabilized by N,N-dimethyl-N'-arylformamidines demonstrate robust coordination with phosphorus trichloride, enabling applications in catalysis . The butyl variant’s flexibility could improve ligand-metal binding kinetics compared to rigid aryl substituents.
Thermodynamic Behavior
Formamidines with alkyl chains (e.g., butyl) likely exhibit lower distribution ratios in solvent extraction systems compared to branched isomers, as seen in diglycolamide studies . This property is critical for applications in nuclear waste processing.
Biological Activity
N,N-Dimethyl-N'-butyl-formamidine (C7H16N2) is a formamidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article examines the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is characterized by the presence of a formamidine group (N=CH-N) with N,N-dimethyl and N'-butyl substituents. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological applications .
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The formamidine group can act as both a nucleophile and an electrophile, allowing it to engage in diverse chemical reactions:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, preventing substrate access and thus blocking enzymatic activity.
- Receptor Modulation : It may alter receptor conformation upon binding, affecting downstream signaling pathways .
Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on specific enzymes. For example, studies have shown that the compound can inhibit certain proteases, which are critical in various physiological processes.
Case Studies
- Anticancer Activity : A study explored the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting potential as an anticancer agent. The compound was found to induce apoptosis in targeted cancer cells through caspase activation pathways .
- Neuroprotective Effects : Another investigation focused on its neuroprotective properties. The compound was shown to enhance neuronal survival under oxidative stress conditions, possibly through the modulation of antioxidant enzyme activities.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of specific proteases | |
| Anticancer Activity | Reduced cell viability in cancer cells | |
| Neuroprotective Effects | Enhanced neuronal survival |
| Mechanism | Description |
|---|---|
| Enzyme Binding | Competes with substrate for active site |
| Receptor Interaction | Alters conformational states |
| Oxidative Stress Response | Modulates antioxidant enzyme levels |
Research Findings
Recent studies highlight the compound's potential therapeutic applications:
- Therapeutic Applications : Ongoing research is investigating its role as a building block for drug development, particularly in designing new inhibitors for diseases such as cancer and neurodegenerative disorders .
- Industrial Applications : The compound is also utilized in the synthesis of specialty chemicals and agrochemicals, showcasing its versatility beyond biological contexts .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Butylamine, MeI, K₂CO₃, DMF, 60°C | ~75 | |
| Formamidine Formation | Trimethyl orthoformate, toluene, reflux | ~65 |
Basic: How should researchers purify this compound to achieve >95% purity?
Methodological Answer:
- Crystallization : Use a 3:1 ethanol/water mixture. Dissolve the crude product in warm ethanol, slowly add water, and cool to 4°C for 24 hours to precipitate crystals .
- Chromatography : Employ flash chromatography (silica gel, gradient elution from 10% to 30% ethyl acetate in hexane). Monitor fractions via TLC (Rf ≈ 0.4 in 20% ethyl acetate) .
- Distillation : For thermally stable batches, vacuum distillation (boiling point ~120–130°C at 10 mmHg) reduces volatile impurities .
Advanced: How do solvent polarity and molecular structure influence the photophysical properties of formamidine derivatives?
Methodological Answer:
Solvent polarity stabilizes intramolecular charge transfer (ICT) states, altering absorption/emission spectra. For example:
- Non-polar solvents (e.g., cyclohexane) : Suppress ICT, leading to blue-shifted absorption (λmax ≈ 300 nm) and weak fluorescence .
- Polar solvents (e.g., DMSO) : Stabilize ICT, causing red shifts (λmax ≈ 350 nm) and enhanced fluorescence quantum yield (Φfl ≈ 0.15) .
Q. Table 2: Solvent Effects on Absorption Maxima
| Solvent | Polarity (ET30) | λmax (nm) | Fluorescence Φ |
|---|---|---|---|
| Cyclohexane | 31.2 | 302 | <0.01 |
| Acetonitrile | 46.0 | 335 | 0.08 |
| DMSO | 45.1 | 348 | 0.15 |
| Data extrapolated from analogous DMPSDA studies |
Advanced: What computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier orbitals.
- HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra by modeling electronic transitions (e.g., S₀→S₁ at 330 nm) .
- Software : Gaussian 16 or ORCA with solvent effects (PCM model) .
Methodological: Which analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Use a C18 column (mobile phase: 70% methanol/30% water, flow rate 1 mL/min). Retention time ~8.2 min indicates purity >98% .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ = 157.1) confirms molecular weight .
Advanced: How to resolve contradictions in spectroscopic data across different studies?
Methodological Answer:
Contradictions often arise from solvent polarity, impurities, or excitation-dependent effects. Strategies include:
Control experiments : Replicate measurements in standardized solvents (e.g., DMSO) .
Impurity profiling : Use HPLC-MS to identify byproducts (e.g., N-methylated side products) .
Temperature-dependent studies : Monitor spectral shifts at 25°C vs. 60°C to assess thermal stability .
Stability and Storage: What conditions prevent degradation of this compound?
Methodological Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
